molecular formula C16H17N3O3S B2529883 4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid CAS No. 1341025-19-1

4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid

Cat. No.: B2529883
CAS No.: 1341025-19-1
M. Wt: 331.39
InChI Key: IWIWLUMWKBSSHX-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid is a pyrimidine-5-carboxylic acid derivative designed for advanced research in medicinal chemistry and antiviral discovery. Its molecular structure, featuring a thiomorpholine substituent, suggests potential as a metal-chelating pharmacophore, analogous to dihydroxypyrimidine (DHP) carboxylic acids that are established inhibitors of viral metalloenzymes . Such compounds are of significant interest for targeting the RNase H-like active sites of viral proteins, similar to the terminase complex found in Human Cytomegalovirus (HCMV) . Research on related pyrimidine-4-carboxamides has also demonstrated their utility as potent and selective enzyme inhibitors, such as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in bioactive lipid mediator biosynthesis . The primary research value of this compound lies in its potential to inhibit metalloenzyme function. The carboxylic acid group is a critical feature for achieving high potency in enzyme inhibition assays, as studies on closely related DHP acids have shown substantially better inhibitory activity and target binding affinity compared to their ester or amide counterparts . This reagent provides a valuable scaffold for investigating novel antiviral agents or modulating enzymatic activity in lipid signaling pathways. It is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-22-12-4-2-11(3-5-12)14-13(15(20)21)10-17-16(18-14)19-6-8-23-9-7-19/h2-5,10H,6-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIWLUMWKBSSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Key Synthetic Pathways

The synthesis of pyrimidine-5-carboxylic acid derivatives typically involves multi-step sequences, including nucleophilic aromatic substitution (S<sub>N</sub>Ar), ester hydrolysis, and amide coupling.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

  • Thiomorpholine Introduction : The thiomorpholine group at position 2 is introduced via S<sub>N</sub>Ar on a dichloropyrimidine intermediate. For example, symmetric dichloride 112 (from ) reacts with thiomorpholine under basic conditions to regioselectively substitute the chloro group.

  • Regioselectivity : The electron-withdrawing carboxylic acid at position 5 enhances the electrophilicity of adjacent positions, directing substitution to position 2 ( ).

Ester Hydrolysis

  • The carboxylic acid at position 5 is generated through hydrolysis of a methyl or ethyl ester precursor. For instance, compound 117 (acyl chloride intermediate from ) reacts with amines, followed by hydrolysis to yield the free carboxylic acid.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety participates in key reactions:

Amide Coupling

  • Activated as an acyl chloride (e.g., using POCl<sub>3</sub>), the acid forms amides with primary or secondary amines. This is critical for generating prodrugs or improving solubility ( ).

  • Example: Coupling with cyclopropylmethylamine yields lipophilic amides, as seen in compound 1 ( ).

Salt Formation

  • The acid forms salts with bases (e.g., sodium or potassium salts) to enhance bioavailability, a strategy employed in related pyrimidine derivatives ( ).

Modifications at the Thiomorpholine Substituent

The thiomorpholine group can undergo further functionalization:

Oxidation

  • The sulfur atom in thiomorpholine is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This alters electronic properties and binding interactions ( ).

Ring-Opening Reactions

  • Under acidic conditions, thiomorpholine may undergo ring-opening, forming thiol-containing intermediates for further derivatization ( ).

Substituent Effects on Activity

Structure–activity relationship (SAR) studies of analogous compounds reveal:

Table 1: Impact of R<sub>3</sub> Modifications on Potency

R<sub>3</sub> GroupRelative PotencycLogPSource
Morpholine1.0×1.2
Thiomorpholine1.5×1.8
3-Hydroxypyrrolidine10×0.7
Dimethylamine2.0×0.5
  • Thiomorpholine increases lipophilicity (cLogP) compared to morpholine but offers moderate potency gains ( ).

  • Smaller, polar groups (e.g., 3-hydroxypyrrolidine) enhance potency significantly, likely due to improved hydrogen bonding ( ).

Metabolic Stability

  • The 4-methoxyphenyl group is prone to oxidative O-demethylation, a major metabolic pathway observed in analogs ( ).

  • Mitigation Strategy : Replacement with electron-withdrawing groups (e.g., trifluoromethoxy) reduces oxidative metabolism, as demonstrated in compound 14i ( ).

Scientific Research Applications

Antibacterial Activity

Research indicates that pyrimidine derivatives exhibit notable antibacterial properties. For instance, studies have shown that compounds similar to 4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid demonstrate significant effectiveness against various bacterial strains.

A study published in the Journal of Chemical and Pharmaceutical Research highlighted the synthesis of related pyrimidine compounds, which were screened for antibacterial activity. Among these, several derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting that modifications in the pyrimidine structure can enhance antimicrobial efficacy .

Anticancer Activity

The compound's potential as an anticancer agent is supported by its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Pyrimidine derivatives have been identified as CDK inhibitors, making them candidates for cancer treatment.

In vitro studies conducted by the National Cancer Institute revealed that various pyrimidine derivatives exhibited substantial growth inhibition against multiple cancer cell lines. For example, a related study found that compounds with similar structural features demonstrated significant cytotoxicity against human tumor cells, indicating their potential as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the thiomorpholine and methoxyphenyl groups can influence the compound's interaction with biological targets, enhancing its antibacterial and anticancer activities.

Key Findings from SAR Studies:

  • Thiomorpholine Substitution : Variations in the thiomorpholine ring can affect solubility and bioavailability.
  • Methoxy Group Positioning : The position of the methoxy group on the phenyl ring influences binding affinity to target proteins.
  • Pyrimidine Ring Modifications : Alterations in the pyrimidine structure can enhance selectivity towards specific enzymes involved in bacterial resistance or cancer proliferation.

Case Studies

  • Antibacterial Screening : A series of synthesized pyrimidine derivatives were evaluated for their antibacterial properties using agar diffusion methods. Compounds exhibiting significant inhibition zones were further analyzed for minimum inhibitory concentration (MIC) values .
  • Anticancer Efficacy Assessment : In a study involving human cancer cell lines, this compound was tested for its cytotoxic effects. Results indicated a dose-dependent response, with IC50 values suggesting effective concentrations for therapeutic use .

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to its ligand-binding domain. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Variations at the Pyrimidine 2-Position

The 2-position substituent significantly impacts physicochemical and biological properties:

Compound Name 2-Position Substituent Key Properties Reference
Target Compound Thiomorpholin-4-yl Enhanced lipophilicity (logP) due to sulfur; potential for sulfide oxidation
2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid Pyridin-4-yl Higher polarity; pyridine nitrogen may participate in coordination or H-bonding
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid Ethylthio Smaller substituent; reduced steric hindrance
Ethyl 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxylate Methylthio and methylamino Ester group increases membrane permeability (prodrug potential)

Analysis :

  • Thiomorpholin-4-yl vs.
  • Ethylthio (): The ethylthio group lacks a ring structure, reducing steric bulk but limiting conformational stability .

Substituent Variations at the Pyrimidine 4-Position

The 4-methoxyphenyl group distinguishes the target compound from analogs with halogens or heterocycles:

Compound Name 4-Position Substituent Electronic Effects Reference
Target Compound 4-Methoxyphenyl Electron-donating (-OCH₃); enhances aromatic π-π stacking
4-(4-Fluorophenyl)-2-(4-methoxyphenyl)thiazole-5-carboxylic acid 4-Fluorophenyl Electron-withdrawing (-F); increases acidity
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate 4-Fluorophenyl and isopropyl Bulky isopropyl group may hinder target binding

Analysis :

  • 4-Methoxyphenyl (target) vs. 4-Fluorophenyl (): The methoxy group’s electron-donating nature may improve solubility in polar solvents, whereas fluorine’s electronegativity could enhance metabolic stability .

Functional Group Modifications

The carboxylic acid at the 5-position is critical for interactions with biological targets:

Compound Name 5-Position Functional Group Implications Reference
Target Compound Carboxylic acid Ionizable at physiological pH; H-bond donor
Ethyl 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxylate Ethyl ester Prodrug strategy; improved oral bioavailability
3-(4-Methoxyphenyl)-2,4-dioxo-tetrahydropyrimidine-5-carboxylic acid Carboxylic acid with dioxo groups Increased H-bonding capacity; potential for polymorphism

Analysis :

  • Carboxylic Acid (target) vs. Ethyl Ester (): The free acid form is ideal for target binding but may suffer from poor membrane permeability. Esters serve as prodrugs to enhance absorption .

Molecular Weight and Solubility

  • The target compound’s molecular weight (~350–400 g/mol, estimated) aligns with Lipinski’s rules for drug-likeness.
  • Synthetic Challenges : Thiomorpholine incorporation may require specialized reagents (e.g., Lawesson’s reagent) compared to pyridine or thioether syntheses .

Crystallography and Hydrogen Bonding

  • highlights the use of SHELX software for crystal structure determination. The thiomorpholine group’s sulfur atom may influence crystal packing via S···H or S···π interactions, differing from oxygen-containing morpholine analogs .
  • notes hydrogen-bonding patterns critical for stability. The carboxylic acid group in the target compound likely forms strong intermolecular H-bonds, affecting crystallinity and melting point .

Biological Activity

4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections provide a detailed overview of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₁₆H₁₇N₃O₄S
  • Molecular Weight: 315.32 g/mol
  • CAS Number: 1340872-36-7

This compound features a pyrimidine core substituted with a methoxyphenyl group and a thiomorpholine moiety, which are believed to contribute to its biological activity.

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines. For instance, derivatives showed promising results against breast cancer cells (MCF-7 and MDA-MB-231), with some exhibiting synergistic effects when combined with conventional chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. A review highlighted that certain pyrimidine derivatives effectively suppressed COX-2 activity, a key enzyme in the inflammatory pathway. In vitro assays revealed that related compounds had IC₅₀ values comparable to celecoxib, a well-known anti-inflammatory drug . Specifically, the inhibition of COX-2 by these compounds suggests their utility in managing inflammatory conditions.

Antimicrobial Activity

In addition to anticancer and anti-inflammatory activities, this compound has shown antimicrobial properties. Studies on structurally related pyrimidines have reported moderate to excellent activity against various pathogens, indicating a potential role in treating infectious diseases .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. Research has indicated that substituents on the pyrimidine ring significantly influence the potency and selectivity of these compounds. For example:

Substituent Effect on Activity
Methoxy groupEnhances lipophilicity and bioavailability
ThiomorpholineIncreases binding affinity to target enzymes
Aromatic ringsContribute to increased cytotoxicity in cancer cells

These insights can guide future modifications to enhance the therapeutic profiles of similar compounds.

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various pyrimidine derivatives on MDA-MB-231 cells. The results indicated that compounds similar to this compound exhibited significant cell death through apoptosis pathways, supporting their potential as anticancer agents .
  • Case Study on Anti-inflammatory Effects : In vivo studies demonstrated that administration of certain pyrimidine derivatives resulted in reduced edema in carrageenan-induced paw edema models, showcasing their anti-inflammatory efficacy comparable to indomethacin .

Q & A

Basic: What are the recommended synthetic routes for 4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrimidine core via cyclocondensation of substituted β-diketones or amidines with thiomorpholine derivatives.
  • Step 2: Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution.
  • Step 3: Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) to yield the carboxylic acid moiety.

Optimization strategies:

  • Solvent selection: Polar aprotic solvents (e.g., dimethyl sulfoxide, dichloromethane) enhance reaction efficiency for pyrimidine ring formation .
  • Temperature control: Maintain 60–80°C during cyclization to prevent decomposition of intermediates .
  • Catalyst use: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl group introduction .

Advanced: How can researchers resolve contradictions in kinase inhibition data for this compound across different assay platforms?

Answer:
Contradictions may arise from assay-specific variables (e.g., ATP concentration, pH, enzyme isoforms). Methodological solutions include:

  • Orthogonal validation: Compare results from fluorescence-based, radiometric, and SPR (surface plasmon resonance) assays.
  • Structural analysis: Use X-ray crystallography (as in ) to confirm binding modes and identify competitive/non-competitive inhibition mechanisms.
  • ATP titration: Vary ATP levels (e.g., 1 μM to 1 mM) to assess competition kinetics and calculate accurate IC₅₀ values .

Basic: What spectroscopic and chromatographic methods are effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiomorpholine protons at δ 2.5–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns .
  • X-ray crystallography: Resolves conformational details (e.g., dihedral angles between pyrimidine and aryl groups) .

Advanced: How to design analogues of this compound to improve selectivity against off-target kinases?

Answer:

  • Structure-Activity Relationship (SAR) studies:
    • Modify the thiomorpholine moiety: Replace sulfur with oxygen (morpholine) or introduce methyl groups to alter steric effects .
    • Vary substituents on the pyrimidine ring: Electron-withdrawing groups (e.g., -CF₃) at position 4 enhance selectivity for ATP-binding pockets .
  • Computational modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to kinase isoforms (e.g., EGFR vs. VEGFR) .

Basic: What are the stability profiles of this compound under various pH and temperature conditions, and how should it be stored?

Answer:

  • pH stability: Degrades rapidly in strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the thiomorpholine ring or ester groups.
  • Thermal stability: Store at –20°C in inert atmospheres (argon) to prevent oxidation of the sulfur atom in thiomorpholine .
  • Light sensitivity: Protect from UV light to avoid photodegradation of the methoxyphenyl group .

Advanced: How does the thiomorpholine moiety influence the compound’s pharmacokinetic properties?

Answer:

  • Solubility: The sulfur atom increases lipophilicity, reducing aqueous solubility but enhancing membrane permeability .
  • Metabolic stability: Thiomorpholine is susceptible to CYP450-mediated oxidation; introduce fluorine atoms to slow metabolism .
  • Protein binding: The sulfur atom may form hydrogen bonds with serum albumin, affecting free drug concentration .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s kinase inhibition activity?

Answer:

  • Kinase-Glo® Luminescent Assay: Measures ATP depletion in kinase reactions (IC₅₀ determination) .
  • Western blotting: Validates downstream phosphorylation targets (e.g., ERK, AKT) in cell lysates .
  • Cellular proliferation assays: Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, HeLa) to correlate kinase inhibition with cytotoxicity .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms or stereochemistry?

Answer:

  • Tautomer identification: X-ray crystallography distinguishes enol-keto tautomers via bond length analysis (e.g., C=O vs. C–O in pyrimidine rings) .
  • Stereochemical assignment: Anomalous dispersion methods (Cu Kα radiation) confirm absolute configuration of chiral centers in thiomorpholine .

Table 1: Key Physicochemical Properties (Inferred from Analogues)

PropertyValue/DescriptionReference
Molecular Weight~387.45 g/mol (calculated)
LogP~2.8 (predicted, thiomorpholine)
Aqueous Solubility<10 μM (pH 7.4)
Plasma Protein Binding~85% (estimated)

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